molecular formula C33H38FN3O5 B1241367 (3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid

(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid

Cat. No. B1241367
M. Wt: 575.7 g/mol
InChI Key: UZOOGOCMUARFDV-FPRYDEEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PD-149164 involves multiple steps, starting with the preparation of the core structure, which includes a benzenebutanoic acid derivative. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

PD-149164 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

properties

Molecular Formula

C33H38FN3O5

Molecular Weight

575.7 g/mol

IUPAC Name

(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid

InChI

InChI=1S/C33H38FN3O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26-,30?,33+/m0/s1

InChI Key

UZOOGOCMUARFDV-FPRYDEEZSA-N

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](CC3=CC=C(C=C3)F)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=C(C=C3)F)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

synonyms

PD 149164
PD 151932
PD-149164
PD-151932
PD149164
PD151932

Origin of Product

United States

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